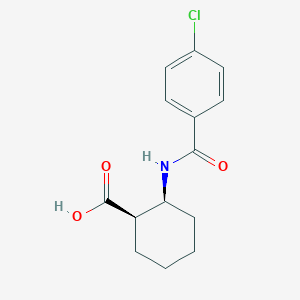
(1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a cyclohexane ring substituted with a 4-chlorobenzamido group and a carboxylic acid group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the 4-Chlorobenzamido Group: This step involves the reaction of cyclohexane with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the 4-chlorobenzamido group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The 4-chlorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amides or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-(4-Bromobenzamido)cyclohexane-1-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
(1R,2S)-2-(4-Methylbenzamido)cyclohexane-1-carboxylic acid: Similar structure with a methyl group instead of chlorine.
(1R,2S)-2-(4-Nitrobenzamido)cyclohexane-1-carboxylic acid: Similar structure with a nitro group instead of chlorine.
Uniqueness
(1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid is unique due to the presence of the 4-chlorobenzamido group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Eigenschaften
CAS-Nummer |
820993-51-9 |
|---|---|
Molekularformel |
C14H16ClNO3 |
Molekulargewicht |
281.73 g/mol |
IUPAC-Name |
(1R,2S)-2-[(4-chlorobenzoyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H16ClNO3/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19)/t11-,12+/m1/s1 |
InChI-Schlüssel |
GLHJCKCCDUUJCP-NEPJUHHUSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide](/img/structure/B14209430.png)
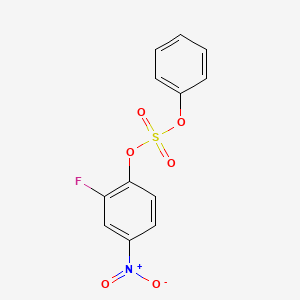
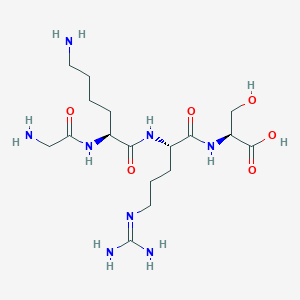
![4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14209456.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)
![tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14209481.png)
![4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide](/img/structure/B14209483.png)
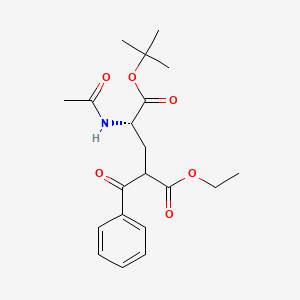
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)
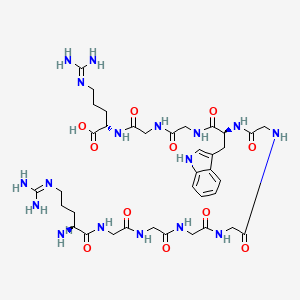
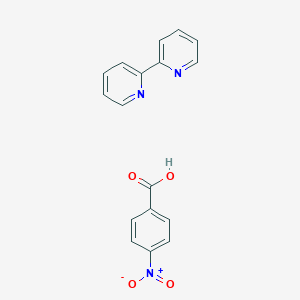
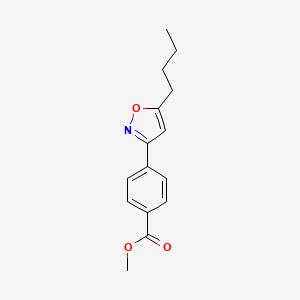
![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)

